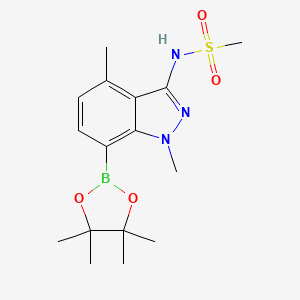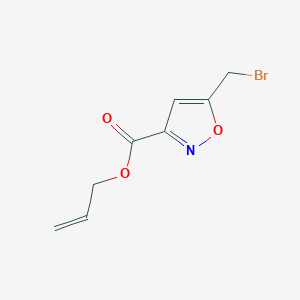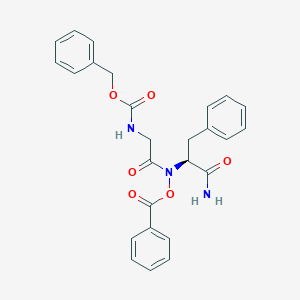
5-(Piperidin-2-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Piperidin-2-yl)thiazole: is a heterocyclic compound that contains both a piperidine and a thiazole ring. The piperidine ring is a six-membered ring containing one nitrogen atom, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method for synthesizing 5-(Piperidin-2-yl)thiazole involves the cyclization of appropriate precursors. For example, the reaction of 2-aminothiazole with a piperidine derivative under acidic or basic conditions can lead to the formation of the desired compound.
Multicomponent Reactions: Another approach involves multicomponent reactions where a thiazole precursor, a piperidine derivative, and other reagents are combined in a single reaction vessel to form the target compound. These reactions often require catalysts and specific reaction conditions to proceed efficiently.
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. Large-scale synthesis may utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(Piperidin-2-yl)thiazole can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen or sulfur atoms in the thiazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives of this compound.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Piperidin-2-yl)thiazole is used as a building block in the synthesis of various complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: The compound is of interest in medicinal chemistry for the development of new drugs. Its structural features make it a valuable scaffold for designing molecules with specific biological activities. It has been explored as a potential lead compound for the development of drugs targeting various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in the production of a wide range of products.
Mecanismo De Acción
The mechanism of action of 5-(Piperidin-2-yl)thiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with receptors on cell surfaces, triggering signaling pathways that lead to specific cellular responses.
Comparación Con Compuestos Similares
5-(Piperidin-2-yl)oxazole: Similar to 5-(Piperidin-2-yl)thiazole but contains an oxygen atom instead of sulfur in the heterocyclic ring.
5-(Piperidin-2-yl)imidazole: Contains an imidazole ring instead of a thiazole ring.
5-(Piperidin-2-yl)pyridine: Contains a pyridine ring instead of a thiazole ring.
Uniqueness: this compound is unique due to the presence of both sulfur and nitrogen in its thiazole ring, which imparts distinct chemical and biological properties. The sulfur atom can participate in unique interactions and reactions that are not possible with oxygen or carbon atoms, making this compound particularly valuable in certain applications.
Propiedades
Fórmula molecular |
C8H12N2S |
|---|---|
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
5-piperidin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C8H12N2S/c1-2-4-10-7(3-1)8-5-9-6-11-8/h5-7,10H,1-4H2 |
Clave InChI |
ACFGSMHWXWRCKK-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2=CN=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B15203328.png)


![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B15203353.png)
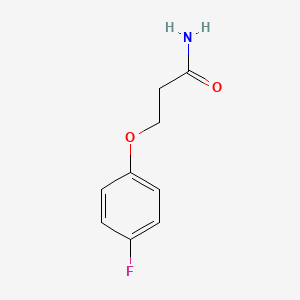

![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15203373.png)
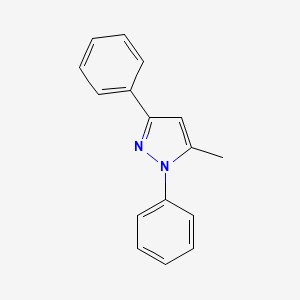

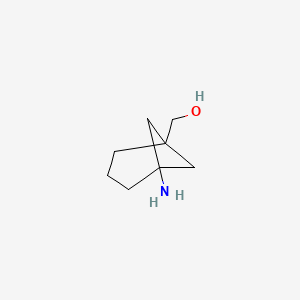
![4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203404.png)
